3,4,5-Tris(dodecyloxy)benzyl chloride
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Overview
Description
3,4,5-Tris(dodecyloxy)benzyl chloride: is an organic compound with the molecular formula C64H97ClO6 and a molecular weight of 997.9 g/mol . It is characterized by the presence of three dodecyloxy groups attached to a benzyl chloride moiety. This compound is often used as a functional reagent in organic synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Tris(dodecyloxy)benzyl chloride typically involves the reaction of 3,4,5-trihydroxybenzyl chloride with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4,5-Tris(dodecyloxy)benzyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include benzyl azides, benzyl thiocyanates, or benzyl amines.
Oxidation Products: Products can include benzyl alcohols or benzaldehydes.
Scientific Research Applications
Chemistry: 3,4,5-Tris(dodecyloxy)benzyl chloride is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of dendrimers and other macromolecules.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their solubility and stability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of surfactants, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(dodecyloxy)benzyl chloride involves its ability to undergo nucleophilic substitution reactions. The chloride group acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic structures .
Comparison with Similar Compounds
3,4,5-Tris(alkyloxy)benzyl chlorides: These compounds have similar structures but with different alkyl chain lengths.
3,4,5-Tris(methoxy)benzyl chloride: This compound has shorter methoxy groups instead of dodecyloxy groups.
Uniqueness: 3,4,5-Tris(dodecyloxy)benzyl chloride is unique due to its long dodecyloxy chains, which impart distinct solubility and reactivity properties. These properties make it particularly useful in applications requiring enhanced hydrophobicity and stability .
Properties
IUPAC Name |
5-(chloromethyl)-1,2,3-tridodecoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79ClO3/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,39H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPUTMAFBSQBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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